7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-
Brand Name: Vulcanchem
CAS No.: 68239-60-1
VCID: VC18440196
InChI: InChI=1S/C17H11NO4S/c1-9-8-13-10-4-2-3-5-11(10)17(19)12-6-7-14(23(20,21)22)16(18-9)15(12)13/h2-8H,1H3,(H,20,21,22)
SMILES:
Molecular Formula: C17H11NO4S
Molecular Weight: 325.3 g/mol

7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-

CAS No.: 68239-60-1

Cat. No.: VC18440196

Molecular Formula: C17H11NO4S

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- - 68239-60-1

Specification

CAS No. 68239-60-1
Molecular Formula C17H11NO4S
Molecular Weight 325.3 g/mol
IUPAC Name 15-methyl-8-oxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-12-sulfonic acid
Standard InChI InChI=1S/C17H11NO4S/c1-9-8-13-10-4-2-3-5-11(10)17(19)12-6-7-14(23(20,21)22)16(18-9)15(12)13/h2-8H,1H3,(H,20,21,22)
Standard InChI Key YWVBEIADCVGBHU-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=CC3=C2C(=C1)C4=CC=CC=C4C3=O)S(=O)(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- belongs to the class of sulfonated dibenzisoquinoline derivatives. Its IUPAC name, 15-methyl-8-oxo-14-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-12-sulfonic acid, reflects its polycyclic architecture, which integrates an isoquinoline moiety fused with two benzene rings and a sulfonic acid substituent. The canonical SMILES representation (CC1=NC2=C(C=CC3=C2C(=C1)C4=CC=CC=C4C3=O)S(=O)(=O)O) highlights the methyl group at position 2, the ketone at position 7, and the sulfonic acid group at position 4.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number68239-60-1
Molecular FormulaC17H11NO4S\text{C}_{17}\text{H}_{11}\text{NO}_{4}\text{S}
Molecular Weight325.3 g/mol
LogP1.71
InChI KeyYWVBEIADCVGBHU-UHFFFAOYSA-N

The LogP value of 1.71 suggests moderate lipophilicity, balancing solubility in organic and aqueous phases . This property is critical for its chromatographic behavior, as discussed in Section 3.

Synthesis and Isolation

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring sulfonation occurs exclusively at position 4.

  • Stability: The sulfonic acid group may necessitate protective strategies during synthesis to prevent decomposition.

Analytical Applications

Chromatographic Separation

This compound is amenable to reverse-phase high-performance liquid chromatography (RP-HPLC). On a Newcrom R1 column (3 µm particles), optimal separation is achieved using a mobile phase of acetonitrile/water/phosphoric acid (specific ratios undisclosed) . For mass spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid, which minimizes ion suppression .

Table 2: HPLC Conditions for 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-

ParameterSpecificationSource
ColumnNewcrom R1 (3 µm)
Mobile PhaseAcetonitrile/water/phosphoric acid
MS-Compatible AdjustmentPhosphoric acid → formic acid
ApplicationsAnalytical & preparative scale

Pharmacokinetic Studies

The scalability of this HPLC method enables its use in pharmacokinetics, particularly for isolating impurities or metabolites in biological matrices . The low silanol activity of Newcrom R1 columns reduces nonspecific interactions, enhancing peak resolution .

Future Research Directions

  • Synthesis Optimization: Developing regioselective methods to improve yield and purity.

  • Biological Screening: Evaluating antimicrobial, anticancer, or larvicidal activity in vitro.

  • Structure-Activity Relationships (SAR): Modifying substituents (e.g., methyl, sulfonic acid) to assess pharmacological effects.

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